6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-naphthalenylmethoxy)-, cis-
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Overview
Description
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-naphthalenylmethoxy)-, cis- is a complex organic compound with a unique structure that includes fused benzofuran and benzopyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-naphthalenylmethoxy)-, cis- typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and benzopyran precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include methoxy and naphthalenylmethoxy groups, which are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the fusion of the benzofuran and benzopyran rings.
Chemical Reactions Analysis
Types of Reactions
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-naphthalenylmethoxy)-, cis- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly used to introduce methoxy and naphthalenylmethoxy groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including methanol and naphthalene derivatives.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-naphthalenylmethoxy)-, cis- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-naphthalenylmethoxy)-, cis- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3,9-dimethoxy-, cis-
- 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-9-(phenylmethoxy)-, cis-
Uniqueness
Compared to similar compounds, 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-naphthalenylmethoxy)-, cis- is unique due to the presence of both methoxy and naphthalenylmethoxy groups
Properties
CAS No. |
152490-57-8 |
---|---|
Molecular Formula |
C28H24O5 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(6aS,11aS)-3-methoxy-11a-methyl-9-(naphthalen-2-ylmethoxy)-6,6a-dihydro-[1]benzofuro[3,2-c]chromen-8-ol |
InChI |
InChI=1S/C28H24O5/c1-28-22-10-9-20(30-2)12-26(22)32-16-23(28)21-13-24(29)27(14-25(21)33-28)31-15-17-7-8-18-5-3-4-6-19(18)11-17/h3-14,23,29H,15-16H2,1-2H3/t23-,28-/m1/s1 |
InChI Key |
QWVVVRQERGQIKZ-QDPGVEIFSA-N |
Isomeric SMILES |
C[C@]12[C@H](COC3=C1C=CC(=C3)OC)C4=CC(=C(C=C4O2)OCC5=CC6=CC=CC=C6C=C5)O |
Canonical SMILES |
CC12C(COC3=C1C=CC(=C3)OC)C4=CC(=C(C=C4O2)OCC5=CC6=CC=CC=C6C=C5)O |
Origin of Product |
United States |
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